Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Des-Methyl Analog
While no published head-to-head biological comparison exists, a computable physicochemical difference is the predicted lipophilicity conferred by the 2-methyl substituent. PubChem-calculated XLogP3 for 2-methyl-6-(piperidin-4-yl)pyrimidin-4-ol free base is 0.7 [1]. In contrast, the des-methyl analog 6-(piperidin-4-yl)pyrimidin-4-ol (CAS 954233-50-8) has a computed XLogP3 of 0.0 [2]. The ΔXLogP3 of +0.7 log units indicates that the target compound is approximately 5-fold more lipophilic, a difference that can influence passive membrane permeability, CYP450 susceptibility, and plasma protein binding. However, this is a class-level inference from computed properties and has not been experimentally validated for this specific compound pair.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (free base) |
| Comparator Or Baseline | 6-(Piperidin-4-yl)pyrimidin-4-ol: XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5× greater lipophilicity) |
| Conditions | PubChem computed XLogP3 (version 2.2) for free base forms |
Why This Matters
A 0.7 log unit lipophilicity difference can shift a compound's ADME profile, making blind substitution of the des-methyl analog unreliable for cell-based or in vivo studies.
- [1] PubChem. 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol (free base, CID 53401314). Computed XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53401314 View Source
- [2] PubChem. 6-(Piperidin-4-yl)pyrimidin-4-ol (CAS 954233-50-8, CID 44119670). Computed XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44119670 View Source
